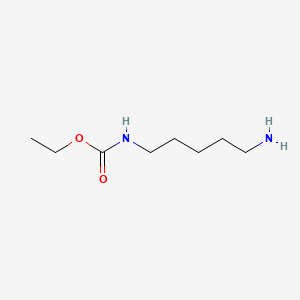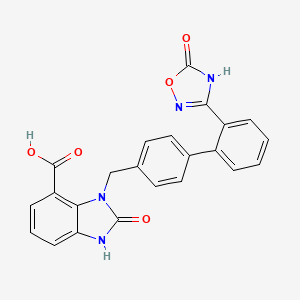
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid, often referred to as 11-nor-9-carboxy-THC or THC-11-oic acid, is the main secondary metabolite of tetrahydrocannabinol (THC) which is formed in the body after cannabis is consumed . It is a controlled substance and a metabolite of Tetrahydrocannabinol .
Synthesis Analysis
11-COOH-THC is formed in the body by oxidation of the active metabolite 11-hydroxy-THC (11-OH-THC) by liver enzymes. It is then metabolized further by conjugation with glucuronide, forming a water-soluble congener which can be more easily excreted by the body . A completely regioselective synthesis of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol has been carried out in seven steps and 14% overall yield from apoverbenone .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H28O4 . The IUPAC name for this compound is 1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid .Chemical Reactions Analysis
The analysis of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH) excreted in wastewater can provide information for a defined catchment area . A liquid chromatography-electrospray ionization-tandem mass spectrometric method (LC-ESI-MS/MS) was developed and validated for the direct determination of THC-COOH and its glucuronide (THCCOOH-glu) in urine .properties
CAS RN |
949596-03-6 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
321.428 |
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-4-5-11-8-15(20)17-13-10-12(18(21)22)6-7-14(13)19(2,3)23-16(17)9-11/h8-10,13-14,20H,4-7H2,1-3H3,(H,21,22)/t13-,14-/m1/s1/i1D3,4D2 |
InChI Key |
BTTRWQMCLAXICU-PFHXICHOSA-N |
SMILES |
CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C(=O)O)C(=C1)O |
synonyms |
(6aR,10aR)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic-d5 Acid; _x000B_(6aR-trans)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic-d5 Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



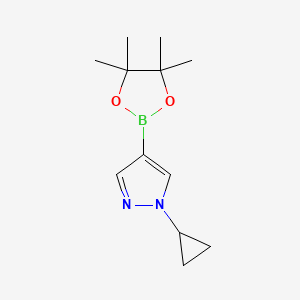
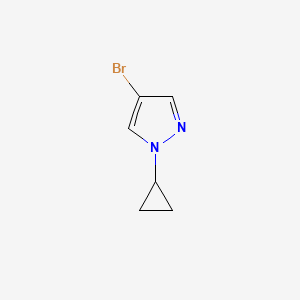




![1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole](/img/structure/B569218.png)
![5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B569219.png)

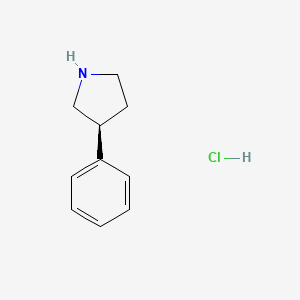
![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)
